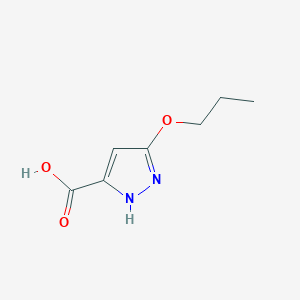
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclopentylsulfonyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a cyclopentylsulfonyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylsulfonyl)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Methanol Addition: The final step involves the addition of a methanol group, which can be achieved through various methods, including nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions may convert the sulfonyl group to a sulfide or thiol.
Substitution: The methanol group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-(Cyclopentylsulfonyl)cyclopropyl)methanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering metabolic pathways, or influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: Lacks the sulfonyl group, leading to different reactivity and applications.
Cyclopentylsulfonylmethane: Lacks the cyclopropyl group, affecting its chemical behavior.
Cyclopropylsulfonylmethanol: Similar but with different substituents, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C9H16O3S |
|---|---|
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
(1-cyclopentylsulfonylcyclopropyl)methanol |
InChI |
InChI=1S/C9H16O3S/c10-7-9(5-6-9)13(11,12)8-3-1-2-4-8/h8,10H,1-7H2 |
Clé InChI |
YZVCSFDOZXNRQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)S(=O)(=O)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)
![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)

